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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108 Get Quote

Disclaimer: No specific information could be found for "2-Methyl-5,5-diphenyloxane" in the

context of medicinal chemistry in the reviewed literature. The following application notes and

protocols are based on the broader, structurally related class of diphenyl ether derivatives,

which are a significant scaffold in drug discovery.

The diphenyl ether motif is a key structural component in a variety of biologically active

compounds. This scaffold is characterized by two phenyl rings linked by an oxygen atom. Its

conformational flexibility and ability to engage in various intermolecular interactions make it a

privileged structure in medicinal chemistry. These derivatives have shown a wide range of

pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Biological Activities and Applications
Diphenyl ether derivatives have been investigated for a multitude of therapeutic applications.

The nature and position of substituents on the phenyl rings play a crucial role in determining

their biological activity.

Antimicrobial and Antifungal Activity
Several studies have highlighted the potential of diphenyl ether derivatives as antimicrobial and

antifungal agents. Polymethylated diphenyl ethers, for instance, have demonstrated promising

antifungal activity against various fungal strains.[1] The lipophilicity of these compounds

appears to be a critical factor for their activity.[1]
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Anticancer Activity
The cytotoxicity of diphenyl ethers against various cancer cell lines has been extensively

reported.[2] These compounds can induce apoptosis and inhibit cell proliferation through

various mechanisms. For example, certain diphenyl ether derivatives have shown significant

activity against liver and breast carcinoma cell lines.

Antitubercular Activity
A series of triclosan-mimicking diphenyl ether derivatives have been synthesized and evaluated

for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3] Some of these

compounds exhibited potent antitubercular activity with low cytotoxicity, making them promising

leads for the development of new anti-TB drugs.[3]

Enzyme Inhibition
Diphenyl ether derivatives have been designed as inhibitors for various enzymes. For instance,

they have been studied as inhibitors of InhA, an essential enzyme in the mycolic acid

biosynthesis of M. tuberculosis. Additionally, certain derivatives have been developed as

selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-

inflammatory drugs.

BKCa Channel Activation
Novel diphenyl ether derivatives have been identified as potent activators of the large-

conductance calcium-activated potassium (BKCa) channel.[4] These activators have potential

therapeutic applications in conditions like urinary incontinence and respiratory disorders.[4]

Quantitative Data Summary
The following tables summarize key quantitative data for representative diphenyl ether

derivatives from the literature.

Table 1: Antitubercular Activity of Diphenyl Ether Derivatives against M. tuberculosis H37Rv[3]
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Compound MIC (µg/mL)
Cytotoxicity (Vero
cells, CC50 in µM)

Selectivity Index
(SI)

10a 25 >250 >10

10b 12.5 >250 >20

10c 25 >250 >10

Triclosan 12.5 50 4

Table 2: In Vitro BKCa Channel Opening Activity of Diphenyl Ether Derivatives[4]

Compound EC50 (µM)

10b 0.5

51b 0.2

Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of diphenyl

ether derivatives, based on methodologies described in the literature.

General Synthesis of Diphenyl Ether Derivatives
(Ullmann Condensation)
This protocol describes a common method for synthesizing the diphenyl ether linkage.

Workflow for Ullmann Condensation:

Phenol derivative
Aryl halide

Copper catalyst (e.g., CuI)
Base (e.g., K2CO3)
Solvent (e.g., DMF)

Reaction Mixture
Heat (e.g., 120-160 °C)

Combine and heat Aqueous Workup
(e.g., water, brine)

Cool and quench Solvent Extraction
(e.g., Ethyl acetate)

Purification
(e.g., Column Chromatography) Diphenyl Ether Derivative

Click to download full resolution via product page
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Caption: General workflow for the synthesis of diphenyl ether derivatives via Ullmann

condensation.

Materials:

Substituted phenol

Aryl halide (iodide or bromide is preferred)

Copper(I) iodide (CuI)

Potassium carbonate (K2CO3)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the substituted phenol (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

Add anhydrous DMF to the flask.

Heat the reaction mixture to 120-160 °C and stir for 12-24 hours, monitoring the reaction by

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and

extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., hexane/ethyl acetate gradient) to afford the desired diphenyl ether derivative.

In Vitro Antitubercular Activity Assay (Microplate Alamar
Blue Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound

against Mycobacterium tuberculosis.

Workflow for Microplate Alamar Blue Assay:

Prepare 96-well plate
with serially diluted compounds

Add M. tuberculosis culture
(e.g., H37Rv) Incubate at 37 °C for 5-7 days Add Alamar Blue

and Tween 80 Incubate for 24 hours Read fluorescence or absorbance

Click to download full resolution via product page

Caption: Workflow for determining the MIC of compounds against M. tuberculosis.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

96-well microplates

Test compounds dissolved in DMSO

Alamar Blue reagent

20% Tween 80

Procedure:
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Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

Prepare serial dilutions of the test compounds in a 96-well microplate. The final

concentration of DMSO should be kept below 1%.

Add the bacterial suspension to each well to achieve a final inoculum size of approximately 1

x 10^5 CFU/mL.

Include positive (bacteria only) and negative (broth only) controls on each plate.

Seal the plates and incubate at 37 °C for 5-7 days.

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each

well.

Re-incubate the plates for 24 hours.

Assess the color change visually (blue to pink indicates bacterial growth) or measure the

fluorescence or absorbance using a plate reader.

The MIC is defined as the lowest concentration of the compound that prevents a color

change.

Signaling Pathways and Mechanisms of Action
The diverse biological activities of diphenyl ether derivatives are a result of their interaction with

various cellular targets and signaling pathways.

Inhibition of Bacterial Enoyl-ACP Reductase (InhA)
In the context of antitubercular activity, diphenyl ether derivatives can act as inhibitors of InhA,

a key enzyme in the fatty acid synthesis II (FAS-II) pathway of M. tuberculosis. This pathway is

essential for the synthesis of mycolic acids, which are critical components of the mycobacterial

cell wall.

Simplified InhA Inhibition Pathway:
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Fatty Acid Synthase I (FAS-I)

Enoyl-ACP Reductase (InhA)

Provides precursors

Mycolic Acid Synthesis

Catalyzes elongation

Mycobacterial Cell Wall Integrity

Essential component

Diphenyl Ether Derivative

Inhibition
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Caption: Inhibition of the mycolic acid synthesis pathway by diphenyl ether derivatives.

By inhibiting InhA, these compounds disrupt the synthesis of mycolic acids, leading to a loss of

cell wall integrity and ultimately bacterial cell death. This mechanism is similar to that of the

frontline anti-TB drug isoniazid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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